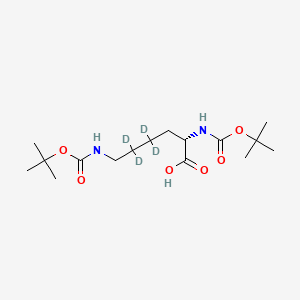

L-Lysine-bis-N-t-BOC-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30N2O6 |

|---|---|

Molecular Weight |

350.44 g/mol |

IUPAC Name |

(2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 |

InChI Key |

FBVSXKMMQOZUNU-QCSVEXGJSA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])CNC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Lysine-bis-N-t-BOC-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine-bis-N-t-BOC-d4 is a stable isotope-labeled (SIL) derivative of the amino acid L-lysine. In this derivative, four hydrogen atoms have been replaced with deuterium, and both the alpha (α) and epsilon (ε) amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This modification makes it an invaluable tool in quantitative proteomics and metabolomics, primarily serving as an internal standard for mass spectrometry-based analytical methods. Its chemical properties are nearly identical to its unlabeled counterpart, L-Lysine-bis-N-t-BOC, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency. However, its increased mass due to deuterium labeling enables distinct detection by a mass spectrometer, ensuring accurate quantification of the target analyte.[1][2][3][4]

The use of deuterated internal standards like this compound is considered the gold standard in quantitative LC-MS analysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, and a detailed experimental workflow for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including the preparation of stock solutions and the interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₁₆H₂₆D₄N₂O₆ |

| Molecular Weight | 350.44 g/mol |

| CAS Number | 1314753-85-9 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99 atom % D |

| Solubility | Soluble in DMSO, methanol, and other organic solvents |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound involves two key steps: the deuteration of L-lysine followed by the protection of the amino groups with Boc moieties. While specific proprietary methods may vary, a plausible synthetic route is outlined below.

Step 1: Deuteration of L-Lysine

The introduction of deuterium atoms at specific positions in the L-lysine molecule can be achieved through various methods, such as acid- or base-catalyzed H/D exchange reactions or by using deuterated starting materials in a multi-step synthesis. For the purpose of this guide, a representative method involving H/D exchange is described.

-

Materials: L-Lysine hydrochloride, Deuterium oxide (D₂O), Deuterated acid catalyst (e.g., DCl in D₂O), heating apparatus, round-bottom flask, condenser.

-

Procedure:

-

Dissolve L-Lysine hydrochloride in an excess of deuterium oxide.

-

Add a catalytic amount of a deuterated acid.

-

Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of protons with deuterium atoms at the desired positions.

-

Monitor the reaction progress using NMR spectroscopy to determine the degree of deuteration.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure to obtain L-Lysine-d4 hydrochloride.

-

Step 2: Boc Protection of L-Lysine-d4

The protection of the α- and ε-amino groups of L-Lysine-d4 is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

-

Materials: L-Lysine-d4 hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃) or another suitable base, Dioxane, Water, Ethyl acetate, Magnetic stirrer, Separatory funnel.

-

Procedure:

-

Dissolve L-Lysine-d4 hydrochloride in a mixture of water and dioxane.

-

Cool the solution in an ice bath.

-

Add sodium bicarbonate to neutralize the hydrochloride and create a basic environment.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous work-up. Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Application as an Internal Standard in LC-MS

The following protocol outlines the general steps for using this compound as an internal standard for the quantification of an unlabeled analyte (e.g., L-Lysine-bis-N-t-BOC or a related compound) in a biological matrix.

-

Materials: this compound (internal standard), Unlabeled analyte standard, Biological matrix (e.g., plasma, cell lysate), Acetonitrile or other protein precipitation solvent, Centrifuge, LC-MS system.

-

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound and the unlabeled analyte in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Preparation of Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the biological matrix. Add a fixed concentration of the this compound internal standard to each calibration standard.

-

Sample Preparation: a. To an aliquot of the biological sample, add the same fixed amount of the this compound internal standard as used in the calibration standards. b. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for LC-MS analysis.

-

LC-MS Analysis: a. Inject the prepared samples and calibration standards onto the LC-MS system. b. Develop a chromatographic method to achieve good separation of the analyte and internal standard from other matrix components. c. Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled analyte and this compound.

-

Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard in each chromatogram. b. Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample. c. Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Representative synthesis workflow for this compound.

Caption: Experimental workflow for using this compound as an internal standard.

References

An In-depth Technical Guide to L-Lysine-bis-N-t-BOC-d4: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine-bis-N-t-BOC-d4, chemically known as (2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a stable isotope-labeled derivative of the essential amino acid L-lysine. In this derivative, both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups, and four hydrogen atoms on the lysine backbone have been replaced with deuterium (d4). This modification makes it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays.

The near-identical physicochemical properties to its non-labeled counterpart ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for minimizing matrix effects and improving the accuracy and precision of quantification in complex biological samples.[1] Its primary application is as a tracer or internal standard for the precise measurement of L-lysine or its metabolites in various stages of drug development and clinical research.[1][2]

Chemical Structure and Properties

The chemical structure of this compound features a hexanoic acid backbone with Boc-protected amino groups at the C2 and C6 positions and deuterium atoms at the C4 and C5 positions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [3] |

| Molecular Formula | C₁₆H₂₆D₄N₂O₆ | [2] |

| Molecular Weight | 350.44 g/mol | [2] |

| CAS Number | 1314753-85-9 | [3] |

| Unlabeled CAS Number | 2483-46-7 | [3] |

| Appearance | Solid at room temperature | N/A |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% | [4] |

| InChI | InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 | [3] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | N/A |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | Data not publicly available; typically provided on the Certificate of Analysis. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, Methanol, and Dichloromethane. May dissolve in DMSO. | [5] |

| Storage Conditions | Store refrigerated. Stable under recommended conditions. | N/A |

Note: Specific quantitative data such as melting point and detailed solubility are often lot-specific and provided by the manufacturer on the Certificate of Analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the protection of both amino groups of the deuterated precursor, L-Lysine-4,4,5,5-d4, using Di-tert-butyl dicarbonate ((Boc)₂O). The following protocol is adapted from a standard procedure for the synthesis of the non-deuterated analogue.[6]

Materials:

-

L-Lysine-4,4,5,5-d4 hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve L-Lysine-4,4,5,5-d4 hydrochloride and a molar excess of sodium bicarbonate in deionized water in a suitable reaction vessel. Cool the solution in an ice-water bath.

-

Addition of Protecting Group: Separately, dissolve approximately 3 molar equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

-

Reaction: Add the (Boc)₂O solution dropwise to the cooled lysine solution with constant stirring. Allow the mixture to warm to room temperature and continue stirring for 24 hours.

-

Work-up (Aqueous Phase): After 24 hours, wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification and Extraction: Carefully adjust the pH of the aqueous phase to between 2 and 3 using dilute hydrochloric acid. This protonates the carboxylic acid, making the product extractable into an organic solvent. Extract the product three times with ethyl acetate.

-

Drying and Isolation: Combine the organic phases (ethyl acetate) and dry over anhydrous magnesium sulfate (MgSO₄) for approximately 12 hours. Filter to remove the drying agent, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator). The final product, a white solid, is then dried under vacuum.

Caption: Synthesis of this compound from its deuterated precursor.

Application as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of an unlabeled analyte (e.g., L-Lysine-bis-N-t-BOC) in a complex matrix, such as plasma or tissue homogenate.

Materials & Equipment:

-

Analyte of interest (unlabeled standard)

-

This compound (Internal Standard, IS)

-

Blank biological matrix (e.g., human plasma)

-

Organic solvent for protein precipitation (e.g., acetonitrile or methanol)

-

Vortex mixer, centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the analyte and the IS in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock. These will be used to create the calibration curve.

-

Prepare a working solution of the IS at a fixed concentration. The concentration should be chosen to yield a robust signal in the mass spectrometer.

-

-

Sample Preparation:

-

Prepare calibration curve (CC) standards by spiking known amounts of the analyte working solutions into the blank biological matrix.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

To a fixed volume of each sample (CC, QC, and unknown samples), add a precise volume of the IS working solution. This step should be done at the very beginning of the sample preparation process.

-

Vortex all samples to ensure thorough mixing.

-

-

Protein Precipitation & Extraction:

-

Add a protein precipitating agent (e.g., 3 volumes of cold acetonitrile) to each sample.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the analyte and the IS from matrix components using a suitable HPLC/UPLC column and gradient. The analyte and IS should co-elute.

-

Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Conclusion

This compound is a high-purity, stable isotope-labeled compound essential for modern bioanalytical research. Its role as an internal standard in LC-MS assays allows for the correction of variability during sample processing and analysis, thereby enabling highly accurate and precise quantification of its unlabeled analogue in complex matrices. The protocols and workflows detailed in this guide provide a framework for the synthesis and application of this critical reagent, empowering researchers in drug development and related fields to generate robust and reliable quantitative data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. L-Lysine-4,4,5,5-d4-bis-N-t-BOC | LGC Standards [lgcstandards.com]

- 4. L-Lysine-4,4,5,5-d4-bis-N-t-BOC | LGC Standards [lgcstandards.com]

- 5. This compound | 稳定同位素 | CAS 1314753-85-9 | 美国InvivoChem [invivochem.cn]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis and Purification of L-Lysine-bis-N-t-BOC-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of L-Lysine-bis-N-t-BOC-d4, a deuterated stable isotope-labeled amino acid crucial for quantitative proteomics and metabolic research. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and visualizes key experimental workflows.

Introduction

This compound is the deuterated form of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine. The incorporation of four deuterium atoms introduces a 4-Da mass shift, making it an invaluable tool for mass spectrometry-based applications. It is primarily used as a tracer or an internal standard for quantitative analysis in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2] The bis-BOC protection of the amino groups enhances its solubility in organic solvents and makes it a suitable building block for solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is analogous to the well-established procedure for its non-deuterated counterpart. The following protocol is adapted from a standard method for the synthesis of Boc-Lys(Boc)-OH, substituting L-lysine hydrochloride with L-Lysine-d4 dihydrochloride.[3]

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| L-Lysine-4,4,5,5-d4 dihydrochloride | C₆H₁₂D₄Cl₂N₂O₂ | 223.14 | Sigma-Aldrich, C/D/N Isotopes |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Acros Organics |

| Dioxane | C₄H₈O₂ | 88.11 | J.T. Baker |

| Diethyl ether | (C₂H₅)₂O | 74.12 | EMD Millipore |

| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich |

| Hydrochloric acid (HCl), dilute | HCl | 36.46 | Fisher Scientific |

| Deionized water | H₂O | 18.02 | --- |

Experimental Protocol

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve L-Lysine-4,4,5,5-d4 dihydrochloride (1.0 eq) and sodium bicarbonate (10.0 eq) in deionized water. Cool the solution in an ice-water bath.

-

Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (3.0 eq) in dioxane. Add this solution dropwise to the cooled aqueous solution of L-Lysine-d4 with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up:

-

Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)₂O and other organic impurities.

-

Carefully adjust the pH of the aqueous layer to 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product from the acidified aqueous layer three times with ethyl acetate.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate for at least 12 hours.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 4:1 v/v) as the eluent.[3]

-

Alternatively, for many applications, the crude product obtained after vacuum drying is of sufficient purity.

-

Expected Yield and Purity

While specific yield and purity data for the deuterated synthesis are not widely published, a yield of approximately 85% can be expected based on the synthesis of the non-deuterated analogue, Boc-Lys(Boc)-OH.[3] The purity of the final product should be assessed by techniques such as HPLC, NMR, and mass spectrometry.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity (Typical) |

| This compound | C₁₆H₂₆D₄N₂O₆ | 350.48 | ~85% | >98% (by HPLC) |

Purification and Characterization

Purification

As outlined in the experimental protocol, the primary methods for purification are:

-

Liquid-Liquid Extraction: This is a crucial step to separate the product from water-soluble impurities and unreacted starting materials.

-

Column Chromatography: For achieving high purity, silica gel column chromatography is effective. The choice of eluent system may need to be optimized based on TLC analysis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc protecting groups and the overall carbon skeleton. The absence of signals corresponding to the protons at the 4 and 5 positions of the lysine side chain will confirm deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the product, including the mass increase due to the four deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Experimental Workflows and Applications

The primary application of this compound is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. The Boc-protecting groups would be removed prior to its use in cell culture media. The resulting L-Lysine-d4 is then incorporated into proteins during cell growth.

SILAC Experimental Workflow

The following diagram illustrates a typical SILAC workflow using L-Lysine-d4 to compare the proteomes of two cell populations (e.g., control vs. treated).

Caption: SILAC experimental workflow using L-Lysine-d4.

Logical Flow of Synthesis and Purification

The following diagram illustrates the logical progression of the synthesis and purification process.

Caption: Logical workflow for the synthesis and purification.

Conclusion

The synthesis and purification of this compound is a straightforward process that can be readily accomplished in a standard organic chemistry laboratory. The resulting product is a versatile and powerful tool for modern proteomics and metabolic research, enabling accurate quantification of protein expression and turnover. The detailed protocol and workflows provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and life sciences to produce and utilize this important isotopically labeled compound.

References

A Technical Guide to the Solubility of L-Lysine-bis-N-t-BOC-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Lysine-bis-N-t-BOC-d4, a deuterated and protected derivative of the essential amino acid L-lysine. Understanding its solubility is critical for its effective use in peptide synthesis, as an internal standard in mass spectrometry-based quantitative analysis, and in various applications within drug discovery and development.

Core Concepts and Structure

This compound, also known as Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine-d4, possesses a structure where both the alpha (α) and epsilon (ε) amino groups of the L-lysine core are protected by tert-butoxycarbonyl (Boc) groups. The inclusion of four deuterium atoms (d4) on the lysine backbone makes it a valuable tool for isotopic labeling studies. The two bulky and nonpolar Boc groups are the primary determinants of its solubility profile, rendering the molecule significantly hydrophobic.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for the deuterated form, this compound, is not extensively published, the solubility characteristics can be reliably inferred from its non-deuterated analog, Nα,Nε-Di-Boc-L-lysine, and related Boc-protected amino acids. The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that govern solubility in organic solvents.

The presence of the two hydrophobic Boc groups makes this compound readily soluble in a range of common organic solvents but poorly soluble in aqueous solutions.[1] This solubility in organic media is essential for its application in solution-phase and solid-phase peptide synthesis.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound Analogs in Various Solvents

| Solvent | Abbreviation | Solubility | Observations and Typical Applications |

| Dimethylformamide | DMF | Excellent (>50 mM) | Commonly used as a primary solvent for peptide coupling reactions, providing excellent solvation for the reactants.[1] |

| Dimethyl sulfoxide | DMSO | Excellent (>50 mM) | A highly effective polar aprotic solvent for dissolving the compound for a variety of applications, including stock solution preparation.[1][2] |

| Dichloromethane | DCM | Soluble | A common solvent for synthesis and coupling reactions, favored for its volatility, which simplifies removal during workup procedures.[1][2][3] |

| Ethyl Acetate | EtOAc | Soluble | Frequently utilized during the extraction and purification steps of a chemical synthesis.[1][3] |

| Chloroform | CHCl₃ | Soluble | An alternative chlorinated solvent for synthesis and dissolution.[3] |

| Acetone | (CH₃)₂CO | Soluble | A polar aprotic solvent that can be used for dissolution and precipitation.[3] |

| Methanol | MeOH | Slightly Soluble | While having some polarity, it can dissolve Boc-protected amino acids to some extent.[4] |

| Water | H₂O | Limited / Poor | The hydrophobic nature of the dual Boc protecting groups severely restricts its solubility in aqueous media.[1][2][4] |

Experimental Protocol for Solubility Determination

The following is a general protocol that can be adapted to determine the solubility of this compound in a specific organic solvent.

Objective: To determine the approximate solubility of this compound in a chosen organic solvent.

Materials:

-

This compound

-

Test solvent (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Calibrated micropipettes

-

Small, clean, and dry vials with caps

-

Vortex mixer

-

Light source and a dark background for visual inspection

Procedure:

-

Preparation: Accurately weigh a small, precise amount of this compound (e.g., 1-2 mg) and place it into a clean, dry vial.[1]

-

Solvent Addition: Add a measured, initial aliquot of the test solvent (e.g., 100 µL) to the vial.[1]

-

Dissolution Attempt: Cap the vial securely and vortex the mixture for at least 30 seconds to facilitate dissolution.

-

Visual Observation: Carefully inspect the solution against a dark background. A clear, particle-free solution indicates that the compound has completely dissolved at that concentration.[1]

-

Titration (if necessary): If the solution is cloudy or contains visible solid particles, the compound is not fully soluble.[1] In this case, add additional, measured aliquots of the solvent (e.g., 50 µL at a time), vortexing and observing after each addition, until a clear solution is achieved.

-

Solubility Calculation: Record the total volume of solvent required to completely dissolve the initial mass of the compound. The approximate solubility can then be calculated and expressed in terms of mg/mL or molarity.

Visualization of Experimental Workflow

The primary application of this compound is in peptide synthesis. The following diagram illustrates a simplified workflow for its incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).

This workflow demonstrates the sequential steps of deprotection, activation, and coupling that are fundamental to building a peptide chain on a solid support, highlighting the role of this compound as a key building block.

References

Stability and Storage of L-Lysine-bis-N-t-BOC-d4: A Technical Guide

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Lysine-bis-N-t-BOC-d4, a deuterated and protected derivative of the amino acid L-lysine. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical stability, potential degradation pathways, and best practices for handling and storage to ensure the compound's integrity and purity.

Overview of Chemical Stability

This compound is generally a stable compound under recommended storage and handling conditions.[1] Its stability is primarily influenced by the two tert-butyloxycarbonyl (Boc) protecting groups, which are known for their sensitivity to acidic environments.[2][] The core L-lysine structure and the deuterium labeling are stable under normal laboratory conditions. The material is stable at ambient temperatures for short periods, such as during shipping.

Recommended Storage Conditions

To ensure long-term stability and prevent degradation, specific storage conditions are crucial. The following table summarizes the recommended storage parameters for this compound in both solid (powder) and solution forms.

| Form | Temperature | Duration | Atmosphere/Container |

| Powder | -20°C | 3 years | Store in a tightly closed container in a dry and cool place.[1][4] |

| 4°C | 2 years | Store in a tightly closed container in a dry and cool place.[1][4] | |

| In Solvent | -80°C | 6 months | Use appropriate airtight vials. |

| -20°C | 1 month | Use appropriate airtight vials. |

Conditions to Avoid:

-

High Temperatures and Ignition Sources: Keep away from heat.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers.[1]

-

Acids: The Boc protecting groups are labile in acidic conditions.[2]

-

Excessive Dust: The accumulation of fine dust can create an explosion hazard.[1]

Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting groups under acidic conditions. This reaction, known as deprotection, results in the formation of a free amine, carbon dioxide, and isobutylene.[2] Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide bonds of the lysine backbone could also be susceptible to hydrolysis.[2]

Figure 1: Acid-catalyzed degradation pathway of the Boc protecting group.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to determine the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are based on established methodologies for similar compounds.[2]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Conditions

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 0.5 mg/mL. Incubate the solution at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to achieve a final drug concentration of 0.5 mg/mL. Incubate the solution at 60°C for 24-48 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL. Store at room temperature, protected from light, for 24-48 hours.

-

Thermal Degradation: Incubate the stock solution (in the chosen solvent) at 70°C for 48-72 hours.

-

Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

A control sample, stored at 4°C and protected from light, should be analyzed alongside the stressed samples.

Analytical Method for Stability Indication

A High-Performance Liquid Chromatography (HPLC) method is typically employed to assess the purity and degradation of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm or Mass Spectrometry (LC-MS) for identification of degradation products.

-

Analysis: The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed samples to that of the control sample.

Figure 2: General experimental workflow for a forced degradation study.

Handling and Safety Precautions

Proper handling procedures are essential to ensure user safety and maintain the integrity of the compound.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or where dust generation is significant, a dust respirator is recommended.

-

Hygiene: Wash hands thoroughly after handling the compound.

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as oxides of carbon (CO, CO₂) and nitrogen (NOx) may be released.[1]

By adhering to these guidelines, researchers and scientists can ensure the long-term stability and reliable performance of this compound in their experimental applications.

References

Unlocking Cellular Secrets: An In-depth Technical Guide to Deuterium Labeling in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and pharmaceutical development, the ability to trace and quantify the dynamic processes of protein and amino acid metabolism is fundamental. Deuterium labeling of amino acids has emerged as a powerful and versatile strategy, offering a non-radioactive, cost-effective, and safe method to probe these complex biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium-labeled amino acids, tailored for professionals at the forefront of scientific research and drug discovery.

Core Principles of Deuterium Labeling

The utility of deuterium (²H), a stable isotope of hydrogen, lies in its subtle yet significant impact on the physicochemical properties of amino acids. By replacing a protium (¹H) atom with a deuterium atom, the mass of the molecule is increased, allowing for its detection and quantification by mass spectrometry (MS) without drastically altering its biochemical behavior.[1][2] This seemingly simple substitution provides a powerful tool to trace the metabolic fate of amino acids in vivo and in vitro, yielding profound insights into protein synthesis, metabolic flux, and the pharmacokinetics of amino acid-based therapeutics.[1][]

One of the key phenomena underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[2][4] This effect can be exploited in drug development to enhance the metabolic stability of a drug, potentially improving its pharmacokinetic profile by slowing its degradation.[2][5]

Advantages of Deuterium Labeling:

-

Safety: As a stable, non-radioactive isotope, deuterium poses no radiation risk to researchers or study subjects, making it ideal for human clinical studies.[1]

-

Cost-Effectiveness: Deuterium oxide (D₂O), or heavy water, is a relatively inexpensive and readily available source for labeling, particularly for non-essential amino acids that can be synthesized endogenously.[1]

-

Ease of Administration: For in vivo studies, D₂O can often be administered orally, simplifying long-term experiments in free-living conditions compared to intravenous infusions required for other tracers.[1]

-

Versatility: Deuterium-labeled amino acids are utilized in a wide array of applications, from fundamental metabolic research to the development of internal standards for quantitative mass spectrometry assays in drug development.[1][6]

Quantitative Data Summary

The substitution of hydrogen with deuterium induces measurable changes in the physicochemical properties of amino acids and the proteins they constitute. The following tables summarize key quantitative data related to these effects.

| Property | Effect of Deuteration | Reference |

| Bond Strength | The C-D bond is stronger than the C-H bond. | [2] |

| Metabolic Stability | Increased resistance to enzymatic degradation. | [5] |

| Photochemical Stability | Enhanced stability against light-induced degradation. | [2] |

| Hydrophobicity | Minor changes have been observed. | [7] |

| Study Population | Condition | Tracer Method | Fractional Synthesis Rate (FSR) (%/day) |

| Healthy Adults | Rested Leg | D₂O | 1.35 - 1.47 |

| Healthy Adults | Post-Resistance Exercise (2-4 days) | D₂O | ~2.1 - 2.5 |

Experimental Protocols

The introduction of deuterium into amino acids can be achieved through several well-established methods, each with its own advantages and applications.

Protocol 1: In Vivo Labeling with Deuterium Oxide (D₂O) for Measuring Muscle Protein Synthesis

This protocol outlines a common "dose-maintenance" approach for long-term studies in humans.[1]

1. Baseline Sampling:

- Collect a baseline saliva sample to determine the natural background deuterium enrichment.

- Obtain a baseline muscle tissue biopsy (approximately 25-80 mg).

2. D₂O Administration:

- Administer an initial oral dose of D₂O to rapidly enrich the body's water pool.

- Provide subjects with a daily maintenance dose of D₂O in their drinking water to maintain a steady-state enrichment.

3. Periodic Sampling:

- Collect blood samples periodically to measure the enrichment of a precursor amino acid, such as alanine.

4. Final Sampling:

- At the conclusion of the study period (e.g., 2-28 days), obtain a final muscle biopsy from the same muscle.

5. Sample Analysis:

- Body Water Enrichment: Determine deuterium enrichment in saliva using Isotope Ratio Mass Spectrometry (IRMS).

- Precursor Enrichment: Deproteinize blood plasma, derivatize the amino acids, and measure the deuterium enrichment of free alanine by Gas Chromatography-Mass Spectrometry (GC-MS).

- Protein-Bound Amino Acid Enrichment:

- Extract total protein from the muscle biopsies.

- Hydrolyze the protein into its constituent amino acids.

- Derivatize the amino acids.

- Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS).

6. Calculation of Fractional Synthetic Rate (FSR):

- The FSR is calculated using the precursor-product principle, which incorporates the enrichment of the precursor pool (body water or plasma alanine) and the change in enrichment of the product (protein-bound alanine) over time.

Protocol 2: Chemical Synthesis via Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange

This method allows for the direct exchange of hydrogen atoms with deuterium on amino acids.[2][8]

1. Reaction Setup:

- Prepare a mixture of the amino acid (e.g., 1 g) and Pt/C catalyst (e.g., 3 wt% Pt, 0.40 g) in a solution of 2-propanol (4 mL) and D₂O (40 mL).[2][8]

2. Heating and Reaction:

- Load the mixture into a reactor and heat to a temperature between 100–230°C while stirring continuously for one to several days. The optimal temperature and reaction time will vary depending on the specific amino acid.[2]

3. Catalyst Removal:

- After the reaction, cool the mixture to 20°C.

- Remove the Pt/C catalyst by filtration through celite, followed by filtration through a 0.22 µm filter.[2]

4. Product Isolation:

- Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated amino acid.[2]

- For some amino acids, impurities generated during the reaction can be removed by washing the crude product with ethanol.[2]

Protocol 3: Metabolic Labeling in Cell Culture with D₂O

This protocol provides a general workflow for labeling proteins in cultured cells.[2][9]

1. Cell Culture:

- Culture cells in a standard growth medium.

2. Labeling Medium Preparation:

- Replace the standard medium with a medium prepared with a specific percentage of D₂O (e.g., 4-8%).[2]

3. Incubation:

- Incubate the cells in the D₂O-containing medium for the desired period to allow for the incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.[2]

4. Protein Extraction:

- After incubation, harvest the cells and extract the proteins for downstream analysis.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and biological pathways involved in deuterium labeling studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of t-BOC in Lysine Protection: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and modification, the precise control of reactive functional groups is paramount. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (t-BOC) group stands as a cornerstone for the safeguarding of lysine's primary amino groups. This technical guide elucidates the core purpose of t-BOC protection in lysine, detailing its application, quantitative performance, and the experimental protocols essential for its successful implementation.

The fundamental role of the t-BOC protecting group is to temporarily shield the highly reactive α-amino or ε-amino group of lysine.[1][2] This blockage prevents unwanted side reactions during peptide bond formation and allows for the selective and sequential elongation of the peptide chain.[1] The t-BOC group's utility is rooted in its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions, a characteristic that forms the basis of orthogonal protection strategies in complex peptide synthesis.[1][3][4]

Core Principles of t-BOC Protection

The tert-butoxycarbonyl group is introduced to the amino group of lysine, typically through a reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] This acid-labile protecting group is a key component in both solution-phase and solid-phase peptide synthesis (SPPS).[5][]

In the context of SPPS, two primary strategies have been widely adopted: the Boc/Bzl strategy and the Fmoc/tBu strategy. In the classic Boc/Bzl approach, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups, including the ε-amino group of lysine, are protected by benzyl-based groups, which require strong acids like hydrofluoric acid (HF) for cleavage.[4][7]

Conversely, in the more contemporary Fmoc/tBu strategy, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, and acid-labile groups like t-BOC are employed for side-chain protection.[4][8] The use of Fmoc-Lys(Boc)-OH is a common practice, where the Boc group on the lysine side chain remains intact during the piperidine-mediated cleavage of the N-terminal Fmoc group and is removed during the final acidolytic cleavage from the solid support.[8][9]

The choice between these strategies often depends on the specific requirements of the target peptide, with the Boc strategy being particularly advantageous for the synthesis of hydrophobic or aggregation-prone sequences.[5][7]

Quantitative Data on t-BOC Protection and Deprotection

The efficiency of t-BOC protection and deprotection is a critical factor in the overall yield and purity of the synthesized peptide. The following table summarizes key quantitative parameters associated with these processes.

| Parameter | Reagent/Condition | Typical Yield/Efficiency | Purity | Reference |

| Protection of Lysine (α-amino) | Boc₂O, Triethylamine, Dioxane/Water | 85-100% | - | [4] |

| Deprotection of Boc-Lysine (N-terminal) | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | High | >99% (HPLC) | [1][4] |

| Deprotection of Boc-Lysine (Side-chain) | Trifluoroacetic acid (TFA) / Scavengers | High | - | [3][8] |

| Deprotection of Boc-Lysine | 4M HCl in 1,4-Dioxane | High | - | [10][11] |

Experimental Protocols

Protocol 1: t-BOC Protection of Lysine

This protocol outlines a general procedure for the protection of the amino group of lysine using di-tert-butyl dicarbonate.

Materials:

-

L-Lysine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Dissolve L-lysine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[1]

-

To the stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[1]

-

Continue stirring the reaction mixture overnight at room temperature, maintaining a basic pH (around 9-10) by adding 1N NaOH if necessary.[12]

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Extract the aqueous solution three times with ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the Boc-protected lysine.[1]

Protocol 2: t-BOC Deprotection of Lysine using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the t-BOC group from a lysine residue using a TFA-based cleavage cocktail.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected peptide in a minimal amount of DCM.[3]

-

Prepare the cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[8]

-

Add the cleavage cocktail to the dissolved peptide.

-

Stir the reaction mixture at room temperature for 1-2 hours.[3]

-

Remove the TFA by rotary evaporation or by passing a stream of nitrogen over the solution.[3]

-

Precipitate the deprotected peptide by adding cold diethyl ether.[3]

-

Isolate the peptide precipitate by centrifugation.[3]

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.[3]

-

Dry the peptide pellet under vacuum.[3]

Visualizing the Chemistry of t-BOC Protection

To further illustrate the chemical principles and workflows discussed, the following diagrams are provided.

Caption: Chemical structure of t-BOC protected lysine.

Caption: Workflow for t-BOC protection of lysine.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

Isotopic Enrichment of L-Lysine-bis-N-t-BOC-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopically Labeled L-Lysine

Isotopically labeled amino acids are fundamental reagents in modern biomedical research, enabling the precise tracking and quantification of proteins and metabolites in complex biological systems. L-Lysine, an essential amino acid, is frequently chosen for isotopic labeling due to its prevalence in proteins and the specificity of tryptic cleavage at lysine residues. The introduction of stable isotopes, such as deuterium (²H or D), creates a mass shift that can be readily detected by mass spectrometry, allowing for the differentiation and relative quantification of proteins from different cell populations. The L-Lysine-4,4,5,5-d4 (L-Lysine-d4) isotopologue, with a +4 Da mass shift, is commonly used in these applications.[1] For certain applications, particularly in chemical synthesis or as a protected standard, the amino groups of L-Lysine-d4 are protected with tert-butyloxycarbonyl (t-BOC) groups, yielding L-Lysine-bis-N-t-BOC-d4.[2]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: first, the isotopic enrichment of L-Lysine to produce L-Lysine-d4, followed by the protection of the α- and ε-amino groups with t-BOC.

Stage 1: Isotopic Enrichment of L-Lysine (Synthesis of L-Lysine-d4)

Several methods exist for the deuteration of amino acids, including chemical synthesis and biosynthetic approaches.[3] Commercially available L-Lysine-4,4,5,5-d4 is typically produced via chemical synthesis to ensure high isotopic purity.[4]

Experimental Protocol: Synthesis of L-Lysine-4,4,5,5-d4 (Conceptual)

A specific, detailed industrial synthesis protocol for L-Lysine-4,4,5,5-d4 is proprietary. The following is a generalized representation based on common organic synthesis techniques for deuteration.

-

Starting Material: A suitable precursor to lysine, such as 2-amino-6-chlorohexanoic acid or a protected derivative.

-

Deuterium Source: Deuterium gas (D₂) or a deuterium-donating solvent like D₂O.

-

Catalyst: A heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), is often employed to facilitate the hydrogen-deuterium exchange reaction.

-

Reaction Conditions: The reaction is typically carried out in a deuterated solvent under a deuterium atmosphere at elevated temperature and pressure to drive the exchange of protons for deuterons at the 4 and 5 positions of the lysine carbon chain.

-

Purification: The resulting L-Lysine-d4 is purified from the reaction mixture using techniques such as ion-exchange chromatography.[3]

-

Analysis: The final product's identity, chemical purity, and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3]

Stage 2: N-t-BOC Protection of L-Lysine-d4

The protection of the amino groups of L-Lysine-d4 with t-BOC groups renders the molecule more soluble in organic solvents and suitable for use in peptide synthesis or as a protected internal standard. A general and widely used method for N-Boc protection involves the use of di-tert-butyl dicarbonate ((Boc)₂O).[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of unlabeled Nα,Nε-bis-Boc-L-lysine.[5]

-

Dissolution: Dissolve L-Lysine-4,4,5,5-d4 dihydrochloride (1.0 eq) and sodium bicarbonate (NaHCO₃) (10.0 eq) in deionized water. Cool the solution in an ice-water bath.

-

Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (3.0 eq) in a suitable organic solvent, such as dioxane. Add this solution dropwise to the stirring aqueous solution of L-Lysine-d4.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

-

Workup:

-

Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and byproducts.

-

Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate three times.

-

-

Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data

Quantitative data for the specific synthesis of this compound is not widely published. However, based on general yields for similar reactions and commercial product specifications, the following data can be expected.

| Parameter | Expected Value | Source/Justification |

| Isotopic Purity of L-Lysine-d4 | > 98 atom % D | Based on specifications for commercially available L-Lysine-4,4,5,5-d4. |

| Chemical Purity of L-Lysine-d4 | > 98% (CP) | Based on specifications for commercially available L-Lysine-4,4,5,5-d4. |

| Yield of N-t-BOC Protection | ~85% | Based on a published protocol for the synthesis of unlabeled Boc-Lys(Boc)-OH.[5] |

| Final Purity of this compound | > 98% | Achievable with standard purification techniques like column chromatography. |

| Mass Shift | +4 Da | Due to the incorporation of four deuterium atoms.[1] |

Diagrams and Workflows

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for N-t-BOC Protection

Caption: Experimental workflow for N-t-BOC protection of L-Lysine-d4.

General SILAC Workflow Using Isotopically Labeled Lysine

While this compound would typically be deprotected before use in cell culture, the underlying principle of using the L-Lysine-d4 core is illustrated in the following SILAC workflow.

Caption: General workflow for a SILAC-based quantitative proteomics experiment.[6][7]

Applications in Research and Drug Development

This compound, or its deprotected form, is primarily utilized in the following areas:

-

Quantitative Proteomics (SILAC): As a metabolic label, L-Lysine-d4 is incorporated into proteins during cell growth.[6][8] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" (d4-labeled) media, researchers can accurately quantify changes in protein abundance in response to various stimuli or disease states.[9]

-

Internal Standard for Mass Spectrometry: The known mass and concentration of this compound make it an excellent internal standard for the quantification of unlabeled lysine or lysine-containing molecules in complex biological samples.[2]

-

Metabolic Flux Analysis: By tracing the incorporation of the deuterium label into various metabolic pathways, researchers can study the dynamics of cellular metabolism.

Conclusion

This compound is a valuable chemical tool for researchers in proteomics and drug development. While a definitive, all-in-one synthesis protocol is not publicly detailed, a robust synthetic route can be constructed by combining established methods for the deuteration of lysine and the subsequent protection of its amino groups. The high isotopic purity and defined mass shift of this compound enable precise and reliable quantification of proteins and metabolites, furthering our understanding of complex biological processes.

References

- 1. Thermo Scientific™ L-Lysine-2HCl, 4,4,5,5-D4 for SILAC | Fisher Scientific [fishersci.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Lysine·2HCl (4,4,5,5-Dâ, 96-98%) - Cambridge Isotope Laboratories, DLM-2640-0.1 [isotope.com]

- 5. rsc.org [rsc.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated lysine. It details its applications in modern research and drug development, outlines key experimental protocols, and illustrates fundamental principles and workflows through detailed diagrams. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties to the lysine molecule, making it an invaluable tool in proteomics, metabolomics, and pharmaceutical research.

Core Physical and Chemical Characteristics

Deuteration, the substitution of protium (¹H) with deuterium (²H or D), significantly alters the physicochemical properties of lysine primarily due to the mass difference. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased stability, known as the kinetic isotope effect (KIE), makes deuterated compounds more resistant to chemical and enzymatic degradation.[1][2] This characteristic is pivotal for its applications in enhancing drug metabolic stability and as a tracer in metabolic studies.[2][3]

Various deuterated forms of lysine are commercially available, with deuterium atoms incorporated at specific positions on the side chain. The level of deuteration determines the mass shift observed in mass spectrometry, a key feature for its use in quantitative proteomics.[4]

Table 1: Physical and Chemical Properties of Common Deuterated Lysine Isotopologues

| Property | L-Lysine (Unlabeled) | L-Lysine-4,4,5,5-d4 (Lys-d4) | L-Lysine-d8 (as 2HCl salt) | L-Lysine-d9 |

| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₀D₄N₂O₂ (as HCl salt) | C₆H₆D₈N₂O₂ (as 2HCl salt) | C₆H₅D₉N₂O₂ |

| Molecular Weight ( g/mol ) | 146.19[5] | 186.67 (as HCl salt) | 227.16 (as 2HCl salt)[6] | 228.16 (as 2HCl salt)[4] |

| Mass Shift vs. Light | M+0 | M+4 | M+8 | M+9[4] |

| Isotopic Purity | N/A | ≥98 atom % D[7] | ≥98%[6] | High Enrichment[4] |

| Physical Form | Solid[5] | Solid | Solid[6] | Solid |

| Melting Point (°C) | 218[5] | 263-264 (decomposes) | Not specified | Not specified |

Key Applications in Research and Drug Development

Deuterated lysine's unique properties make it a versatile tool across various scientific disciplines.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[8] In SILAC, two cell populations are grown in culture media that are identical except for one containing a "light" (natural) amino acid and the other a "heavy," stable isotope-labeled version, such as deuterated lysine.[9] Because lysine is an essential amino acid, it is efficiently incorporated into all newly synthesized proteins during cell growth and division.[9][10]

After a sufficient number of cell divisions, the proteomes of the cell populations are differentially labeled.[4] The samples can then be combined, and the proteins extracted and digested (typically with trypsin, which cleaves after lysine and arginine residues). When analyzed by mass spectrometry, peptides from the "heavy" and "light" samples appear as pairs of peaks separated by a specific mass difference corresponding to the deuterated lysine.[11][12] The ratio of the peak intensities provides accurate quantification of relative protein abundance between the two samples.[8]

Structural Biology: NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration is used to simplify complex spectra of large biomolecules like proteins.[13] Replacing protons with deuterons, which have a different gyromagnetic ratio and are typically not observed in ¹H-NMR, reduces the number of signals and eliminates proton-proton couplings.[14] This spectral simplification allows researchers to resolve and assign signals that would otherwise be overlapping and uninterpretable, facilitating the study of protein structure and dynamics at an atomic level.[13][15]

Drug Metabolism and Pharmacokinetics (DMPK)

The kinetic isotope effect is a cornerstone of deuterated lysine's utility in drug development.[1] Replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of enzymatic breakdown, primarily by cytochrome P450 (CYP) enzymes.[2] This can lead to several beneficial outcomes:

-

Improved Metabolic Stability: A slower metabolism can increase the drug's half-life, potentially reducing the required dosing frequency.[1][2]

-

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts, improving the drug's safety profile.[1][2]

-

Enhanced Bioavailability: Increased stability can lead to higher exposure of the active drug in the body.[16]

Deuterated lysine and other deuterated compounds also serve as ideal internal standards for quantitative bioanalysis by LC-MS, as they co-elute with the non-deuterated analyte but are distinguishable by mass.[3][16][17]

Experimental Methodologies and Workflows

Protocol for SILAC-based Quantitative Proteomics

This protocol provides a generalized workflow for a typical SILAC experiment using deuterated lysine.

-

Media Preparation: Prepare two batches of cell culture medium deficient in lysine.[8] Supplement one batch with normal L-lysine ("Light") and the other with a deuterated lysine variant, such as L-Lysine-d4 ("Heavy").[9] Add dialyzed fetal bovine serum to provide other necessary growth factors without introducing unlabeled lysine.[9]

-

Cell Culture and Labeling: Culture two separate populations of the chosen cell line. Grow one in the "Light" medium and the other in the "Heavy" medium. The cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the respective lysine isotope into the proteome.[4]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment, stimulus) to one of the cell populations while the other serves as a control.

-

Cell Lysis and Protein Quantification: Harvest both cell populations and lyse them using an appropriate buffer. Quantify the total protein concentration for each lysate.

-

Sample Pooling and Digestion: Combine equal amounts of protein from the "Light" and "Heavy" lysates.[9] Reduce, alkylate, and then digest the combined protein mixture into peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptide pairs (light vs. heavy) and quantify the intensity ratio for each pair. This ratio reflects the relative abundance of the parent protein between the two original samples.

Principle of the Kinetic Isotope Effect (KIE)

The enhanced stability of deuterated compounds stems from the KIE. The C-D bond has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. In a chemical reaction where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium will slow the reaction rate. This is particularly relevant in drug metabolism, where enzymes often catalyze the oxidation of C-H bonds.

Application in Peptide Sequencing by MS/MS

Deuterated lysine also aids in de novo peptide sequencing. In tandem mass spectrometry (MS/MS), peptide ions are fragmented, and the resulting fragment ions are measured. Trypsin digestion produces peptides with a basic lysine or arginine residue at the C-terminus. When a peptide containing Lys-d4 is fragmented, the mass shift of +4 Da is retained on C-terminal fragment ions (y-ions) but not on N-terminal fragment ions (b-ions).[11][12] This predictable mass shift pattern allows for the unambiguous identification of y-ion series, simplifying the interpretation of complex MS/MS spectra and increasing the confidence of sequence assignments.[12]

Conclusion

Deuterated lysine is a powerful and versatile chemical tool with significant applications in life sciences and drug discovery. Its fundamental physical and chemical properties, particularly the predictable mass increase and the enhanced bond stability from the kinetic isotope effect, enable advanced experimental approaches. From quantifying dynamic changes in the proteome via SILAC to improving the pharmacokinetic profiles of novel therapeutics, deuterated lysine provides researchers and drug developers with a means to gain deeper insights and engineer more effective medicines. The continued innovation in isotopic labeling strategies and analytical instrumentation promises to further expand the utility of deuterated lysine in addressing complex biological questions.

References

- 1. lifetein.com [lifetein.com]

- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL-Lysine-d9 (dihydrochloride) | Benchchem [benchchem.com]

- 5. D-Lysine | C6H14N2O2 | CID 57449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Lysine·2HCl (3,3,4,4,5,5,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Lysine deuterated | Sigma-Aldrich [sigmaaldrich.com]

- 8. thermofisher.com [thermofisher.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mr.copernicus.org [mr.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. medchemexpress.com [medchemexpress.com]

A Technical Guide to L-Lysine-bis-N-t-BOC-d4 for Researchers and Drug Development Professionals

Introduction: L-Lysine-bis-N-t-BOC-d4 is a deuterated, protected form of the essential amino acid L-lysine. The incorporation of four deuterium atoms (d4) at the 4 and 5 positions of the lysine backbone makes it a valuable tool in mass spectrometry-based quantitative analysis. Its primary application is as a stable isotope-labeled (SIL) internal standard for the accurate quantification of L-lysine or its metabolites in complex biological matrices such as plasma, serum, and tissue extracts. The tert-butyloxycarbonyl (Boc) protecting groups on the alpha and epsilon amino groups enhance its solubility in organic solvents commonly used in sample preparation for liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth overview of its technical specifications, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Commercial Suppliers and Quantitative Data

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes typical quantitative data for this product. It is imperative for researchers to consult the Certificate of Analysis provided by the supplier for lot-specific data.

| Parameter | Typical Value | Supplier Examples |

| CAS Number | 1314753-85-9 | MedChemExpress, LGC Standards, CDN Isotopes |

| Molecular Formula | C₁₆H₂₆D₄N₂O₆ | MedChemExpress, LGC Standards, CDN Isotopes |

| Molecular Weight | ~350.44 g/mol | MedChemExpress, LGC Standards, CDN Isotopes |

| Chemical Purity | ≥98% | LGC Standards, MedChemExpress |

| Isotopic Purity (Atom % D) | ≥98 atom % D | LGC Standards, CDN Isotopes |

| Appearance | White to off-white solid | General observation from supplier data |

| Storage Conditions | -20°C for long-term storage | General recommendation from suppliers |

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of L-lysine. The following is a representative protocol for the analysis of L-lysine in human plasma.

Protocol: Quantification of L-Lysine in Human Plasma using this compound as an Internal Standard

1. Materials and Reagents:

-

Human plasma (collected with EDTA or heparin)

-

This compound (Internal Standard, IS)

-

L-Lysine (for calibration curve)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with ACN.

-

L-Lysine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Lysine in LC-MS grade water.

-

L-Lysine Working Solutions for Calibration Curve: Prepare a series of dilutions of the L-Lysine stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution in ACN (10 µg/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar analytes like amino acids.

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient Elution: Develop a suitable gradient to retain and elute L-lysine. A typical gradient might start with a high percentage of Mobile Phase B, gradually decreasing to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

L-Lysine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (IS): Monitor the transition from its precursor ion (m/z) to a specific product ion. The precursor ion will be shifted by +4 Da compared to the non-deuterated, protected L-lysine. Note: The Boc groups are often lost in the ion source, so the monitored transitions will be for the deprotected lysine and its deuterated counterpart.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Logical Relationship in Quantitative Analysis

The following diagram illustrates the logical relationship for ensuring accurate quantification using a stable isotope-labeled internal standard.

Caption: Logic of using an internal standard for accurate quantification.

The Principle and Application of L-Lysine-bis-N-t-BOC-d4 as a Tracer in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: A Chemically Protected Isotope for Precise Quantification

L-Lysine-bis-N-t-BOC-d4 is a stable isotope-labeled version of the essential amino acid L-lysine, engineered for use as an internal standard in quantitative mass spectrometry.[1] Its core principle lies in the combination of isotopic labeling and chemical protection to enable highly accurate and reproducible quantification of molecules of interest in complex biological samples.

-

Isotopic Labeling: The lysine backbone contains four deuterium (d4) atoms, increasing its mass by 4 Daltons compared to its natural counterpart. This mass shift allows for the clear differentiation of the tracer from the endogenous (unlabeled) analyte in a mass spectrometer.

-

Chemical Protection: Both the alpha (α) and epsilon (ε) amino groups of the lysine are protected by tert-butoxycarbonyl (BOC) groups, rendering it chemically inert.[2] This protection is crucial as it prevents the tracer from being metabolically incorporated into newly synthesized proteins in living cells, a key difference from tracers used in metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Instead, this compound is typically introduced into a sample after the biological processes have been quenched (e.g., after cell lysis), serving as a "spike-in" standard to control for variability in sample preparation, digestion, and mass spectrometry analysis.

The primary application of this compound is as an internal standard for the precise quantification of specific proteins, peptides, or post-translational modifications of lysine residues.[1] By adding a known amount of the heavy, protected lysine standard to a sample, the ratio of the endogenous "light" analyte to the "heavy" standard can be used to accurately determine the quantity of the analyte, correcting for sample loss during processing.

Data Presentation: Illustrative Quantitative Data

The following tables represent typical quantitative data obtained in a hypothetical experiment using this compound as an internal standard to quantify the abundance of a target protein, "Protein X," and a specific post-translational modification (ubiquitination) on Lysine residue K123 of this protein in response to a drug treatment.

Table 1: Quantification of Total Protein X Abundance

| Sample Group | Endogenous Protein X (Light) Peak Area | L-Lysine-d4 Standard (Heavy) Peak Area | Ratio (Light/Heavy) | Relative Abundance |